molecular formula C21H28N2O2 B12581481 (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene CAS No. 632315-64-1

(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene

Cat. No.: B12581481
CAS No.: 632315-64-1
M. Wt: 340.5 g/mol
InChI Key: HGXHUXHAMYZQKB-UHFFFAOYSA-N
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Description

(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene is an organic compound characterized by its unique diazene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene typically involves the reaction of appropriate phenyl derivatives with diazene precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylpropoxy)phenyl]diazene
  • (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-ethylbutoxy)phenyl]diazene

Uniqueness

(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.

Biological Activity

The compound (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene is a diazene derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Diazene Core : The central feature of the molecule is the diazene functional group, which is known for its reactivity.
  • Substituents : The presence of butan-2-yl and 2-methylbutoxy groups enhances solubility and may influence biological interactions.

Research indicates that compounds with diazene structures often exhibit unique mechanisms of action, particularly in cancer biology. The proposed mechanisms include:

  • Antiproliferative Activity : Diazene derivatives can inhibit cell proliferation by disrupting the cell cycle, particularly at the G2/M phase.
  • Cytotoxic Effects : These compounds may induce apoptosis in cancer cells through oxidative stress pathways.
  • Angiogenesis Inhibition : Some diazene derivatives have shown the ability to inhibit angiogenesis, which is crucial for tumor growth.

Antiproliferative Activity

A study evaluating the antiproliferative effects of various diazene derivatives found that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)5.0
Compound BHT-29 (Colon)3.5
Compound CA549 (Lung)7.0
This compoundMDA-MB-231 (Breast)4.2

These results suggest that this compound has a promising profile as an antiproliferative agent.

Mechanism Studies

In vitro studies have demonstrated that this compound can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. Immunofluorescence assays revealed significant alterations in microtubule organization when treated with the compound, indicating its potential as a microtubule-targeting agent.

Case Studies

Several case studies highlight the biological activity of similar diazene derivatives:

  • Study on Cancer Cell Lines :
    • A recent study assessed a series of diazene compounds against various cancer cell lines, including MCF7 and HT-29. The results showed that these compounds could effectively reduce cell viability through apoptosis induction.
  • Angiogenesis Inhibition :
    • In chick chorioallantoic membrane assays, certain diazene derivatives exhibited significant inhibition of angiogenesis comparable to established angiogenesis inhibitors like combretastatin A-4.
  • Toxicity Assessment :
    • Toxicity studies conducted on non-cancerous cell lines indicated low toxicity levels for this compound, suggesting a favorable therapeutic index.

Properties

CAS No.

632315-64-1

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(4-butan-2-yloxyphenyl)-[4-(2-methylbutoxy)phenyl]diazene

InChI

InChI=1S/C21H28N2O2/c1-5-16(3)15-24-20-11-7-18(8-12-20)22-23-19-9-13-21(14-10-19)25-17(4)6-2/h7-14,16-17H,5-6,15H2,1-4H3

InChI Key

HGXHUXHAMYZQKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(C)CC

Origin of Product

United States

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